molecular formula C20H18ClFN4OS B2678913 N-(4-chloro-3-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251633-50-7

N-(4-chloro-3-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2678913
CAS No.: 1251633-50-7
M. Wt: 416.9
InChI Key: OOBOJIDPJZZDAA-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials may include 4-chloro-3-fluoroaniline, 7-methyl-1,8-naphthyridine, and thiomorpholine-4-carbonyl chloride. The reactions may involve:

    Nucleophilic substitution: to introduce the chloro and fluoro groups.

    Amidation: to form the thiomorpholine-4-carbonyl moiety.

    Cyclization: to construct the naphthyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxyl derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogen exchange or amination.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may yield various substituted naphthyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Fluoroaniline derivatives: Compounds with similar aromatic ring structures but different functional groups.

Uniqueness

N-(4-chloro-3-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

[4-(4-chloro-3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS/c1-12-2-4-14-18(25-13-3-5-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-6-8-28-9-7-26/h2-5,10-11H,6-9H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBOJIDPJZZDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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